Commercial Purity Specification: 95% Baseline with Room for Custom Upgrades
The commercially listed purity of 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole is 95% (LC/GC) as per the supplier's certificate of analysis . This exceeds the minimum 90% purity commonly accepted for exploratory medicinal chemistry building blocks but falls below the >98% threshold often required for advanced lead optimization or in vivo studies. Users requiring higher purity must budget for additional purification (e.g., recrystallization or preparative HPLC).
| Evidence Dimension | Chromatographic purity |
|---|---|
| Target Compound Data | 95% (as supplied by vendor) |
| Comparator Or Baseline | Typical commercial building block range: 90–98%; advanced lead optimization threshold: ≥98% |
| Quantified Difference | The compound is 5% above the lower exploratory threshold and 3% below the advanced optimization benchmark. |
| Conditions | Vendor COA; analytical method not further specified. |
Why This Matters
Purity directly influences reproducibility of biological assays and synthetic yields; procurement planning must account for potential repurification costs if the downstream application demands >98% purity.
